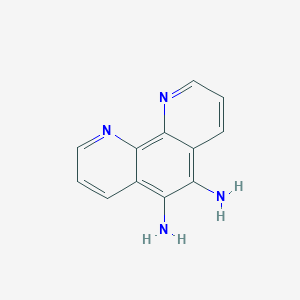

1,10-Phenanthroline-5,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXMBMNXSPNINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448072 | |

| Record name | 5,6-diamino-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168646-54-6 | |

| Record name | 5,6-Diamino-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168646-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-diamino-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,10-Phenanthroline-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-5,6-diamine is a heterocyclic organic compound derived from 1,10-phenanthroline (B135089). The addition of two amino groups at the 5 and 6 positions significantly influences its electronic properties and provides reactive sites for further chemical modification, expanding its coordination capabilities beyond that of the parent molecule.[1] This versatile compound serves as a critical building block and chelating agent in advanced scientific research. Its primary research value lies in its bidentate diamine functionality appended to the rigid, aromatic 1,10-phenanthroline core. This structure makes it an exceptional precursor for the synthesis of sophisticated polycyclic ligands and stable, redox-active metal complexes, which are pivotal in diverse fields, including catalytic systems, molecular electronics, and drug development.[1]

Core Chemical and Physical Properties

This compound is typically a solid at room temperature and should be stored in a dark place under an inert atmosphere.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₄ | [2] |

| Molecular Weight | 210.24 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 168646-54-6 | [2] |

| Melting Point | 155-156 °C | [3] |

| Boiling Point (Predicted) | 492.7±40.0 °C | [3] |

| Density (Predicted) | 1.414±0.06 g/cm³ | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [3] |

| Solubility | Insoluble in water | [4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of 1,10-phenanthroline-5,6-dione (B1662461).

Experimental Protocol: Synthesis from 1,10-phenanthroline-5,6-dione

This protocol is adapted from the method described by Bodige and MacDonnell (1997). The reaction and subsequent workup steps should be performed under air-free conditions using standard Schlenk techniques or within a nitrogen-filled glovebox.

Materials:

-

1,10-phenanthroline-5,6-dione

-

Palladium on carbon (Pd/C)

Procedure:

-

A slurry of 1,10-phenanthroline-5,6-dione (1.60 mmol) and Pd/C (228 mg) in ethanol (60 mL) is prepared in a round-bottom flask.

-

The flask is purged with nitrogen gas.

-

The mixture is heated to reflux.

-

A solution of hydrazine hydrate in ethanol (2.16 mL in 15 mL of ethanol) is added dropwise over a period of 1.5 hours.

-

The reaction mixture is then refluxed overnight.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the vicinal amino groups and the phenanthroline scaffold. These features allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Coordination Chemistry

The two nitrogen atoms of the phenanthroline ring system and the two amino groups provide multiple coordination sites. It readily forms stable complexes with a variety of transition metal ions, including Co(II), Ni(II), and Cu(II).[5] The resulting complexes have unique electronic and photophysical properties, which are being explored for applications in catalysis and materials science.[1]

Reactions with Carbonyl Compounds

The diamine functionality can undergo condensation reactions with dicarbonyl compounds to form new heterocyclic systems. For example, it reacts with anti-dichloroglyoxime to synthesize a new dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydroxyimino-1,4-diazin.[5][6]

Precursor to dppz Ligands

A significant application of this compound is its use as a precursor for the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz) and its derivatives.[1] These dppz ligands are renowned for their "molecular light switch" effect upon intercalation with DNA, a property extensively exploited in the development of luminescent probes for nucleic acid detection.[1] The synthesis involves the condensation of this compound with a suitable o-quinone.

Caption: Synthesis of dppz derivatives.

Spectroscopic and Electrochemical Properties

Spectroscopic Data

The structural characterization of this compound and its derivatives is typically performed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic bands for N-H and C=N stretching.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in solvents like DMSO-d₆ are used to confirm the aromatic and amine protons and the carbon skeleton.[7]

-

UV-Visible Spectroscopy: The electronic absorption spectrum in solvents like DMSO shows characteristic intra-ligand transition bands.[9]

Electrochemical Properties

The electrochemical behavior of this compound and its metal complexes has been investigated using techniques like cyclic voltammetry. The phenanthroline moiety can be involved in redox reactions. For instance, the inhibition of mild steel corrosion by this compound has been studied electrochemically, indicating its potential as a corrosion inhibitor.[10]

Applications in Drug Development and Biological Systems

1,10-Phenanthroline and its derivatives, including the 5,6-diamine, have shown a wide range of biological activities. They can act as ligands for metal ions in the synthesis of potential drug candidates.[11]

Antimicrobial and Anthelmintic Activity

Metal complexes of 1,10-phenanthroline derivatives have demonstrated significant antimicrobial and anthelmintic properties.[12] For example, copper(II) and silver(I) complexes of 1,10-phenanthroline-5,6-dione, a related compound, are highly active against a range of fungal and insect cell lines.[13]

Interaction with DNA

The planar aromatic structure of the phenanthroline core allows it and its derivatives to intercalate into the DNA minor groove. This interaction is central to the application of its dppz derivatives as DNA probes.[1][14] Metal complexes of these ligands can also exhibit nuclease activity, cleaving DNA through the generation of reactive oxygen species.[14]

Caption: Interaction of 1,10-phenanthroline derivatives with DNA.

Conclusion

This compound is a compound of significant interest to researchers in chemistry, materials science, and drug development. Its versatile chemical reactivity, strong chelating ability, and the unique properties of its derivatives make it a valuable tool for the design and synthesis of novel functional molecules and materials. Further exploration of its biological activities and the development of new synthetic methodologies will continue to expand its applications in science and technology.

References

- 1. 5,6-Diamino-1,10-phenanthroline | High-Purity Reagent [benchchem.com]

- 2. achemtek.com [achemtek.com]

- 3. echemi.com [echemi.com]

- 4. 1 10-PHENANTHROLINE-5 6-DIONE 97 | 27318-90-7 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. rsc.org [rsc.org]

- 8. The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. electrochemsci.org [electrochemsci.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Anthelmintic activity of 1,10-phenanthroline-5,6-dione-based metallodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 14. soc.chim.it [soc.chim.it]

An In-Depth Technical Guide to 1,10-Phenanthroline-5,6-diamine (CAS Number: 168646-54-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-5,6-diamine, with the CAS number 168646-54-6, is a heterocyclic organic compound derived from 1,10-phenanthroline (B135089). Its structure features a rigid, planar phenanthroline core with two amino groups at the 5 and 6 positions. This arrangement of functional groups makes it an exceptional chelating agent and a versatile building block in supramolecular chemistry, materials science, and drug development. The diamine functionality provides reactive sites for the synthesis of more complex polycyclic ligands, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz), which are known for their DNA intercalating properties and "molecular light switch" effects. Its ability to form stable complexes with a wide array of transition metal ions has led to the investigation of its coordination compounds for applications in catalysis, molecular electronics, and as potential therapeutic agents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₄ | - |

| Molecular Weight | 210.24 g/mol | [1] |

| Melting Point | 258-262 °C | [1] |

| Boiling Point | 445.7 °C | [1] |

| Appearance | Solid | - |

| Solubility | No specific data available | - |

Spectral Data

The spectral data provides structural confirmation of this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a readily interpretable format in the search results. |

¹³C NMR Spectral Data

| Chemical Shift (ppm) |

| Data not available in a readily interpretable format in the search results. |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| A representative spectrum is available in the cited literature, but a peak-by-peak assignment is not provided. |

Experimental Protocols

Synthesis of 1,10-Phenanthroline-5,6-dione (B1662461) (Precursor)

This compound is typically synthesized from its precursor, 1,10-phenanthroline-5,6-dione. The dione (B5365651) can be prepared by the oxidation of 1,10-phenanthroline.

Materials:

-

1,10-phenanthroline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Potassium Bromide (KBr)

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Anhydrous Ethanol (B145695)

Procedure:

-

In a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated H₂SO₄.

-

Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask.

-

Sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃ at 5 °C.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Heat the reaction system to 130 °C and maintain for 2 hours.

-

Slowly pour the hot yellow reaction solution into 150 g of ice water.

-

Neutralize the solution to pH 7 with Na₂CO₃.

-

Extract the aqueous layer with CHCl₃.

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Recrystallize the crude product from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.[2]

Caption: Synthesis workflow for 1,10-phenanthroline-5,6-dione.

Synthesis of this compound

Materials:

-

1,10-phenanthroline-5,6-dione

-

Palladium on carbon (Pd/C)

-

Ethanol

Procedure: A general method for the reduction of the dione to the diamine involves the use of a reducing agent such as hydrazine hydrate in the presence of a catalyst like palladium on carbon, in a solvent such as ethanol under reflux conditions. Detailed experimental conditions such as reaction time, temperature, and purification methods can be optimized.

Application Example: Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (dppz)

This compound is a key precursor for the synthesis of dppz and its derivatives, which are of great interest for their DNA-intercalating properties.

Materials:

-

This compound

-

Benzil

-

Ethanol or Acetic Acid

Procedure: The synthesis of dppz derivatives can be achieved through the condensation reaction of this compound with a 1,2-dicarbonyl compound, such as benzil. The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol or acetic acid.

Caption: Condensation reaction for the synthesis of dppz derivatives.

Biological Activity

While this compound itself has not been extensively studied for its biological activity in the reviewed literature, its precursor, 1,10-phenanthroline-5,6-dione, and its metal complexes have demonstrated significant cytotoxic and antimicrobial properties.

Cytotoxicity of 1,10-Phenanthroline-5,6-dione and its Metal Complexes

Studies have shown that 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes exhibit high in vitro activity against a range of normal and cancerous mammalian cell lines.[3][4] The metal complexes, in particular, show a clear enhancement in cytotoxic activity compared to the free ligand.[3][4] For instance, the IC₅₀ values for these compounds against neoplastic cell lines were found to be significantly lower (indicating higher potency) than the established anticancer drug, cisplatin.[5] However, a lack of cytoselectivity between tumorigenic and non-tumorigenic cell lines has been observed.[3][4] The proposed mechanism of action involves the inhibition of DNA synthesis, which does not appear to be mediated by intercalation.[5]

| Compound | Cell Line | IC₅₀ (µM) |

| 1,10-Phenanthroline-5,6-dione | A-498 (Kidney Carcinoma) | Data not specified |

| 1,10-Phenanthroline-5,6-dione | Hep-G2 (Hepatocellular Carcinoma) | Data not specified |

| --INVALID-LINK--₂·4H₂O | A-498 | Data not specified, but noted as most active[5] |

| --INVALID-LINK--₂·4H₂O | Hep-G2 | Data not specified, but noted as most active[5] |

| [Ag(phendione)₂]ClO₄ | A-498 | Data not specified |

| [Ag(phendione)₂]ClO₄ | Hep-G2 | Data not specified |

Note: While the studies report high activity, specific IC₅₀ values for 1,10-phenanthroline-5,6-dione were not consistently provided in the search results.

Antimicrobial Activity

The mechanism of action of 1,10-phenanthroline-based compounds is believed to involve multiple facets, including DNA intercalation and cleavage, and the inhibition of metalloproteases.[6] The chelation of essential metal ions by the phenanthroline scaffold can disrupt the function of metalloenzymes crucial for cellular processes.[6] The generation of reactive oxygen species (ROS) by metal complexes of phenanthroline can lead to oxidative DNA damage and induce cell death.[6]

Caption: Putative mechanisms of action for 1,10-phenanthroline metal complexes.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry with significant potential for applications in materials science and drug discovery. Its facile synthesis from 1,10-phenanthroline and its reactivity to form extended π-systems and stable metal complexes make it an attractive scaffold for further investigation. While the biological activity of the diamine itself is not well-documented, the pronounced cytotoxicity and antimicrobial effects of its precursor and metal complexes warrant further exploration of this compound and its derivatives as potential therapeutic agents. Future research should focus on the systematic evaluation of the biological activity of the diamine and its derivatives, as well as the elucidation of their precise mechanisms of action to guide the rational design of new functional molecules.

References

An In-depth Technical Guide to 1,10-Phenanthroline-5,6-diamine: Molecular Structure, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular features, synthesis, and multifaceted applications of 1,10-phenanthroline-5,6-diamine. This versatile heterocyclic compound serves as a critical building block in coordination chemistry and drug design, primarily owing to its robust chelating properties and its role as a precursor to complex ligands with unique photophysical and biological activities.

Molecular Structure and Properties

This compound is a planar, rigid aromatic molecule. The addition of two amino groups at the 5 and 6 positions to the 1,10-phenanthroline (B135089) core significantly influences its electronic properties and provides reactive sites for further chemical modifications, thereby expanding its coordination capabilities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₄ |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 168646-54-6 |

| Topological Polar Surface Area | 77.82 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 0 |

Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of this compound.[1]

| Spectroscopic Technique | Key Features |

| Infrared (IR) | Characteristic N-H stretching vibrations of the amine groups. |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons of the phenanthroline core and the amine protons. |

| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the heterocyclic framework. |

| Mass Spectrometry (ESI) | A molecular ion peak corresponding to the compound's molecular weight. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,10-phenanthroline. The first step involves the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, which is then subsequently reduced to the desired diamine.

Experimental Protocol: Synthesis of 1,10-Phenanthroline-5,6-dione

This protocol is adapted from established synthetic procedures.[2]

Materials:

-

1,10-phenanthroline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Bromide (KBr)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL three-necked flask cooled to 0°C, add 35 mL of concentrated H₂SO₄.

-

Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask with stirring.

-

Sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃ while maintaining the temperature at 5°C.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Increase the temperature to 130°C and maintain for 2 hours.

-

Slowly pour the hot, yellow reaction solution into 150 g of ice water.

-

Neutralize the solution to a pH of 7 with Na₂CO₃.

-

Extract the aqueous mixture with CHCl₃.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Recrystallize the crude product from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.

Experimental Protocol: Synthesis of this compound from 1,10-phenanthroline-5,6-dione

The diamine can be prepared by the reduction of the dione. A common method involves the use of a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.

Illustrative Reaction Pathway:

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

This compound is a versatile ligand in coordination chemistry and a valuable precursor in the synthesis of novel compounds with applications in drug development and materials science.

Coordination Chemistry

The diamine functionality allows for the formation of stable complexes with a wide range of transition metals, including ruthenium(II), osmium(II), and copper(I).[2] These metal complexes are of significant interest due to their potential applications in:

-

Catalysis: The tailored electronic and steric properties of the complexes can be utilized in various catalytic transformations.

-

Molecular Electronics: The redox-active nature of the metal centers and the conjugated ligand system make these complexes promising candidates for molecular wires and switches.

-

Dye-Sensitized Solar Cells (DSSCs): The strong absorption in the visible region and favorable redox potentials of some complexes allow for their use as sensitizers in DSSCs.

Precursor to "Molecular Light Switch" Ligands

This compound is a key precursor for the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz) and its derivatives.[2] Metal complexes of dppz are renowned for their "molecular light switch" effect, where they exhibit strong luminescence upon intercalation with DNA, making them highly sensitive probes for nucleic acid detection.[2]

Drug Development

The parent compound, 1,10-phenanthroline, and its derivatives have been extensively studied for their biological activities. The ability of the planar phenanthroline ring system to intercalate into DNA is a key mechanism of action for its observed anticancer properties. Metal complexes of phenanthroline derivatives often exhibit enhanced cytotoxicity compared to the free ligand.

This protocol outlines a general procedure for evaluating the in vitro cytotoxicity of metal complexes of this compound against cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (metal complex of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.

Logical Workflow for Cytotoxicity Assay:

References

Synthesis of 1,10-Phenanthroline-5,6-diamine from 1,10-phenanthroline-5,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,10-Phenanthroline-5,6-diamine from 1,10-phenanthroline (B135089), a critical process for the development of novel therapeutic agents and advanced materials. This document details the experimental protocols for the key synthetic steps, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

1,10-Phenanthroline and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chelating properties and rigid planar structure. The introduction of a diamine functionality at the 5 and 6 positions of the phenanthroline core opens up a vast potential for creating complex molecular architectures, including novel ligands for metal-based drugs and building blocks for functional polymers. This guide focuses on the established two-step synthesis of this compound, commencing with the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461), followed by the reduction of the dione (B5365651) to the desired diamine.

Synthetic Pathway Overview

The synthesis of this compound from 1,10-phenanthroline is a sequential two-step process. The first step involves the oxidation of the C5 and C6 positions of the phenanthroline ring to form the corresponding dione. The subsequent step is the reduction of the dione to the diamine.

Caption: Overall synthetic pathway from 1,10-phenanthroline to this compound.

Experimental Protocols

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione

This procedure outlines the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione.

Materials:

-

1,10-Phenanthroline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Potassium Bromide (KBr)

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Anhydrous Ethanol (B145695)

-

Ice

Procedure:

-

In a 250 mL three-necked flask cooled to 0°C, add 35 mL of concentrated H₂SO₄.

-

Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask with stirring.

-

At 5°C, sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Increase the temperature of the reaction system to 130°C and maintain for 2 hours.

-

Carefully and slowly pour the hot, yellow reaction solution into 150 g of ice water.

-

Neutralize the solution to a pH of 7 with Na₂CO₃.

-

Extract the product with CHCl₃.

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.[1]

Caption: Workflow for the synthesis of 1,10-phenanthroline-5,6-dione.

Step 2: Synthesis of this compound

This procedure details the reduction of 1,10-phenanthroline-5,6-dione to this compound. A common method involves the reduction of an intermediate dioxime.[2]

Materials:

-

1,10-Phenanthroline-5,6-dione

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Barium carbonate (BaCO₃)

-

Ethanol

-

10% Palladium on carbon (Pd/C)

-

Celite

Procedure:

Part A: Formation of 1,10-Phenanthroline-5,6-dione Dioxime

-

A mixture of 1,10-phenanthroline-5,6-dione, hydroxylamine hydrochloride, and barium carbonate in ethanol is refluxed for 16 hours.

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated to yield the crude 1,10-phenanthroline-5,6-dione dioxime, which can be purified by recrystallization.

Part B: Reduction to this compound

-

The 1,10-phenanthroline-5,6-dione dioxime is dissolved in ethanol.

-

Hydrazine hydrate and a catalytic amount of 10% Pd/C are added to the solution.

-

The mixture is refluxed overnight.

-

The palladium catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Reaction Yields

| Reaction Step | Product | Starting Material | Yield | Reference |

| Oxidation | 1,10-Phenanthroline-5,6-dione | 1,10-Phenanthroline | ~96% | [1] |

| Overall Synthesis | This compound | 1,10-Phenanthroline | 68% | [3] |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1,10-Phenanthroline-5,6-dione | C₁₂H₆N₂O₂ | 210.19 | Orange solid |

| This compound | C₁₂H₁₀N₄ | 210.23 | - |

Characterization Data

The successful synthesis of 1,10-phenanthroline-5,6-dione and this compound can be confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for 1,10-Phenanthroline-5,6-dione

| Technique | Solvent | Key Peaks/Shifts |

| ¹H NMR (500 MHz) | CDCl₃ | Spectral data available in supplementary information of cited literature. |

| ¹³C NMR (125 MHz) | CDCl₃ | Spectral data available in supplementary information of cited literature. |

| IR | - | Spectral data available in supplementary information of cited literature. |

| Mass Spec (FAB) | - | Spectral data available in supplementary information of cited literature. |

Table 4: Spectroscopic Data for this compound

| Technique | Solvent | Key Peaks/Shifts |

| ¹H NMR (500 MHz) | DMSO-d₆ | Spectral data available in supplementary information of cited literature. |

| ¹³C NMR (125 MHz) | DMSO-d₆ | Spectral data available in supplementary information of cited literature. |

| IR | - | Spectral data available in supplementary information of cited literature. |

| Mass Spec (ESI) | - | Spectral data available in supplementary information of cited literature. |

Note: Detailed spectra can be found in the electronic supplementary information of the referenced scientific publications.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 1,10-phenanthroline. The detailed experimental protocols, quantitative data, and characterization information presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The successful synthesis of this versatile diamine opens avenues for the exploration of novel compounds with significant therapeutic and material science applications.

References

- 1. The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Diamino-1,10-phenanthroline | High-Purity Reagent [benchchem.com]

- 3. Derivatives of 1,10-Phenanthroline-5,6-quinone | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 1,10-Phenanthroline-5,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,10-phenanthroline-5,6-diamine, a key building block in the synthesis of novel therapeutic agents and advanced materials. The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, detail the experimental protocols for data acquisition, and illustrate the synthetic pathway of the title compound.

Spectroscopic Data

The spectroscopic data presented below has been compiled from publicly available resources, primarily from the electronic supplementary information provided by The Royal Society of Chemistry.[1]

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.83 | dd | 2H | H-2, H-9 |

| 8.24 | dd | 2H | H-4, H-7 |

| 7.61 | dd | 2H | H-3, H-8 |

| 5.40 | s | 4H | -NH₂ |

¹³C NMR Data

The ¹³C NMR spectrum was acquired at 125 MHz in DMSO-d₆.[1] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 149.3 | C-2, C-9 |

| 143.8 | C-10a, C-10b |

| 135.0 | C-4, C-7 |

| 132.1 | C-5, C-6 |

| 124.9 | C-4a, C-6a |

| 123.2 | C-3, C-8 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 | Strong, Broad | N-H Stretch (Amine) |

| 1610 | Medium | C=N Stretch (Phenanthroline) |

| 1580 | Medium | C=C Stretch (Aromatic) |

| 1420 | Medium | C-N Stretch |

| 815 | Strong | C-H Bending (Aromatic) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were acquired on a 500 MHz and 125 MHz spectrometer, respectively.[1] The samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts were referenced to the residual solvent signals. For specific acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, researchers should refer to standard NMR experimental procedures for small organic molecules.

Infrared (IR) Spectroscopy:

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The solid sample was likely prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum was recorded over a standard range of 4000-400 cm⁻¹.

Synthesis Workflow

The synthesis of this compound typically proceeds from 1,10-phenanthroline (B135089) through a multi-step process involving nitration and subsequent reduction. The logical workflow for this synthesis is depicted below.

Caption: Synthesis of this compound.

References

Solubility Profile of 1,10-Phenanthroline-5,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,10-Phenanthroline-5,6-diamine in common laboratory solvents. Understanding the solubility of this important heterocyclic amine is critical for its application in synthesis, complexation reactions, and the development of novel therapeutic agents. This document summarizes the available quantitative data, presents a detailed experimental protocol for solubility determination, and includes visualizations to illustrate key workflows.

Core Concepts: Understanding Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. For drug development professionals, poor aqueous solubility can be a major hurdle, impacting bioavailability and formulation. In chemical research, knowing the solubility in different organic solvents is essential for reaction setup, purification, and analytical characterization. This compound, a derivative of the well-known chelating agent 1,10-phenanthroline, presents a unique solubility profile due to the presence of both the rigid aromatic core and the polar amino groups.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of common solvents is not extensively reported in publicly available literature. However, a calculated value for its water solubility is available. The synthesis of this compound is often carried out in ethanol, which suggests at least moderate solubility in this solvent. Further empirical studies are required to definitively establish its solubility in other organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | H₂O | 18.02 | 0.69 | Not Specified | Calculated |

| Ethanol | C₂H₅OH | 46.07 | Data Not Available | - | - |

| Methanol | CH₃OH | 32.04 | Data Not Available | - | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Data Not Available | - | - |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Data Not Available | - | - |

| Acetone | (CH₃)₂CO | 58.08 | Data Not Available | - | - |

| Chloroform | CHCl₃ | 119.38 | Data Not Available | - | - |

| Toluene | C₇H₈ | 92.14 | Data Not Available | - | - |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for the accurate determination of the thermodynamic solubility of this compound. This method is considered the gold standard for solubility measurement.

1. Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, etc., HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is typically recommended. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

-

Measure the absorbance of the standard solutions to generate a calibration curve (absorbance vs. concentration).

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Using HPLC:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) for the separation and quantification of this compound.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered supernatant (diluted if necessary) and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution.

-

-

3. Data Analysis:

-

The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualizing the Workflow

To aid in the conceptualization of the experimental and analytical processes, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Analytical pathways for solubility quantification.

In-Depth Technical Guide to the Purity Analysis of 5,6-diamino-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5,6-diamino-1,10-phenanthroline, a critical building block in the synthesis of advanced materials and pharmaceutical intermediates. This document outlines key experimental protocols, data presentation standards, and potential impurity profiles to ensure the quality and consistency of this vital compound.

Introduction

5,6-diamino-1,10-phenanthroline is a heterocyclic aromatic compound whose unique structure makes it an important ligand in coordination chemistry and a precursor for the synthesis of complex organic molecules. Its purity is paramount for the successful and reproducible synthesis of downstream products, particularly in applications such as the development of novel therapeutics, catalysts, and sensor materials. This guide details the common analytical techniques employed to assess the purity of 5,6-diamino-1,10-phenanthroline and provides a framework for its comprehensive quality control.

Synthesis and Potential Impurities

The purity of 5,6-diamino-1,10-phenanthroline is intrinsically linked to its synthetic route. A common pathway begins with 1,10-phenanthroline, which undergoes nitration and subsequent reduction to yield the final product. Understanding this process is key to identifying potential impurities.

Typical Synthesis Pathway:

Caption: Common synthetic routes to 5,6-diamino-1,10-phenanthroline.

Potential Impurities:

The synthesis process can lead to several potential impurities, which can be broadly categorized as follows:

-

Starting Materials: Unreacted 1,10-phenanthroline.

-

Intermediates: Incompletely reacted intermediates such as 5-nitro-1,10-phenanthroline or 1,10-phenanthroline-5,6-dione.

-

Byproducts: Side-products from the nitration, oxidation, or reduction steps.

-

Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification processes.

Caption: Classification of potential impurities in 5,6-diamino-1,10-phenanthroline.

Analytical Techniques for Purity Assessment

A multi-faceted approach is recommended for the comprehensive purity analysis of 5,6-diamino-1,10-phenanthroline, combining chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the main component and its impurities.

3.1.1. High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (Adapted):

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of methanol (B129727) and water. A typical starting point could be a 50:50 (v/v) mixture. The addition of a small amount of triethylamine (B128534) (e.g., 0.1%) can improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 254 nm). |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

Data Presentation:

A hypothetical chromatogram would show a major peak for 5,6-diamino-1,10-phenanthroline and smaller peaks for any impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Table 1: Hypothetical HPLC Purity Data

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.5 | Impurity 1 (e.g., 1,10-phenanthroline) |

| 2 | 4.2 | 98.5 | 5,6-diamino-1,10-phenanthroline |

| 3 | 5.8 | 1.0 | Impurity 2 (e.g., intermediate) |

3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.

Experimental Protocol:

A general protocol for the analysis of phenanthroline derivatives can be adapted.[1]

| Parameter | Recommended Conditions |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 2 mL/min |

| Injector Temperature | 250 °C |

| Temperature Program | Initial temperature of 70 °C, hold for 0.5 min, then ramp at 25 °C/min to 290 °C, and hold for 6 min. |

| Mass Spectrometer | Agilent 5975 EI/CI MSD or equivalent |

| Ionization Mode | Electron Impact (EI) at 70 eV |

Data Presentation:

The total ion chromatogram (TIC) will show separated peaks, and the mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Table 2: Hypothetical GC-MS Impurity Profile

| Retention Time (min) | Compound Identified | Match Factor |

| 8.5 | 1,10-phenanthroline | 95% |

| 12.1 | 5,6-diamino-1,10-phenanthroline | 98% |

Spectroscopic Methods

Spectroscopic techniques are essential for confirming the identity of the bulk material and for detecting impurities that may not be well-resolved by chromatography.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of 5,6-diamino-1,10-phenanthroline and to detect the presence of structurally similar impurities.

Table 3: Representative NMR Data

| Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR | DMSO-d₆ | Signals corresponding to aromatic protons and amine protons. |

| ¹³C NMR | DMSO-d₆ | Signals corresponding to the carbon atoms of the phenanthroline backbone. |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching vibrations of the amino groups |

| ~1600-1400 | C=C and C=N stretching vibrations of the aromatic rings |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 5: Mass Spectrometry Data

| Ionization Technique | Observed m/z | Assignment |

| Electrospray Ionization (ESI) | [M+H]⁺ | Protonated molecule |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess purity.

Table 6: Elemental Analysis Data

| Element | Theoretical (%) | Found (%) |

| C | 68.56 | 68.45 |

| H | 4.79 | 4.82 |

| N | 26.65 | 26.58 |

Analytical Workflow

A systematic workflow ensures a thorough purity assessment.

Caption: A typical workflow for the purity analysis of 5,6-diamino-1,10-phenanthroline.

Conclusion

The purity analysis of 5,6-diamino-1,10-phenanthroline requires a combination of chromatographic and spectroscopic techniques. While specific, validated methods for this compound are not always publicly available, established methods for related phenanthroline derivatives can be effectively adapted. By understanding the synthetic pathway and potential impurities, a robust analytical strategy can be developed to ensure the high quality required for research, drug development, and materials science applications. Commercial suppliers often provide a Certificate of Analysis (CoA) which can be requested to obtain specific purity data and the analytical methods used.[2][3][4]

References

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Diamino-1,10-phenanthroline | 168646-54-6 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 168646-54-6 Cas No. | 5,6-Diamino-1,10-phenanthroline | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Electrochemical Properties of Phenanthroline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of phenanthroline derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the redox behavior, experimental methodologies, and mechanistic pathways associated with these versatile compounds.

Core Electrochemical Properties and Redox Behavior

1,10-Phenanthroline (B135089) (phen) and its derivatives are rigid, planar heterocyclic organic compounds that act as strong bidentate chelating ligands for a wide array of transition metals. The resulting metal complexes often exhibit rich and tunable redox chemistry, which is central to their diverse applications, including as redox indicators, catalysts, and therapeutic agents.[1]

The redox potential of a metal-phenanthroline complex is a critical parameter that dictates its reactivity. This potential can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenanthroline ligand. For instance, electron-donating groups like methyl substituents tend to make the oxidation of the metal center easier, resulting in a lower redox potential. Conversely, electron-withdrawing groups such as nitro substituents have the opposite effect.[1] This ability to modulate the redox potential is a key strategy in designing phenanthroline-based drugs and catalysts with specific biological targets and mechanisms of action.[2]

The stability of the metal-ligand association, combined with the ability of the central metal ion to exist in multiple oxidation states, allows these complexes to readily participate in electron transfer reactions.[1]

Quantitative Data on Redox Potentials

The electrochemical behavior of phenanthroline derivatives and their metal complexes is most commonly studied using cyclic voltammetry. This technique provides valuable information about the redox potentials of the metal center and the reversibility of the electron transfer processes. The formal reduction potential (E°') is a key piece of quantitative data derived from these studies and is crucial for comparing the redox properties of different complexes.[1] The following tables summarize the redox potentials for a selection of phenanthroline derivatives and their transition metal complexes.

| Compound/Complex | Redox Couple | E°' (V) vs. Reference Electrode | Experimental Conditions | Reference(s) |

| [Fe(phen)₃]³⁺/[Fe(phen)₃]²⁺ | Fe(III)/Fe(II) | 1.14 | Not specified | [3] |

| [Co(phen)₃]³⁺/[Co(phen)₃]²⁺ | Co(III)/Co(II) | 0.37 | Not specified | [3] |

| 1,10-Phenanthroline on screen-printed sensor | Reduction of Hg²⁺ | 0.2 | Not specified | [4] |

| Naphtho[2,3-a]dipyrido[3,2-h:2',3'-f]phenazine-5,18-dione on screen-printed sensor | Reduction of Pb²⁺ | -0.6 | Not specified | [4] |

Note: The specific experimental conditions, including the solvent, supporting electrolyte, and reference electrode, significantly influence the measured redox potential. Readers are encouraged to consult the original publications for detailed experimental parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the electrochemical properties of phenanthroline derivatives.

Synthesis of 1,10-Phenanthroline-5,6-dione

1,10-Phenanthroline-5,6-dione is a key derivative used in the synthesis of more complex phenanthroline-based structures and as a ligand itself.

Materials:

-

1,10-Phenanthroline monohydrate

-

Potassium bromide (KBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Anhydrous ethanol (B145695)

-

Ice

Procedure:

-

To a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated H₂SO₄.[1]

-

Slowly add 2.5 g of 1,10-phenanthroline to the flask.[1]

-

Sequentially add 5 g of KBr and 17.5 mL of HNO₃ at 5 °C.[1]

-

Stir the reaction mixture at room temperature for 20 minutes.[1]

-

Heat the reaction system to 130 °C and maintain this temperature for 2 hours.[1]

-

Carefully and slowly pour the hot yellow reaction solution into 150 g of ice water.[1]

-

Neutralize the solution to pH 7 with Na₂CO₃.[1]

-

Extract the product from the aqueous solution using CHCl₃.[1]

-

Combine the organic phases and dry over anhydrous Na₂SO₄.[1]

-

Concentrate the organic phase under reduced pressure.[1]

-

Purify the crude product by recrystallization from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.[1]

Fabrication of a Screen-Printed Phenanthroline-Based Electrochemical Sensor

Screen-printing technology allows for the mass production of low-cost and disposable electrochemical sensors.

Materials:

-

Polyethylene terephthalate (B1205515) (PET) substrate

-

Carbon ink

-

Silver/silver chloride (Ag/AgCl) ink

-

1,10-phenanthroline or a derivative (e.g., naphtho[2,3-a]dipyrido[3,2-h:2',3'-f]phenazine-5,18-dione)

-

Tetrabutylammonium (B224687) hexafluorophosphate

-

Ethanol

Procedure:

-

Design the sensor layout, typically consisting of a carbon working electrode, a silver/silver chloride reference electrode, and a carbon counter electrode.[5]

-

Use a conventional screen-printing technique to fabricate the sensor on a flexible PET substrate.[5]

-

Print the respective inks for the working, reference, and counter electrodes onto the substrate.[6]

-

Prepare a sensing layer solution by dissolving the chosen phenanthroline derivative (e.g., 1 mM) and a supporting electrolyte (e.g., 7 mM tetrabutylammonium hexafluorophosphate) in ethanol.[5]

-

Drop-cast or otherwise apply the sensing layer solution onto the working electrode and allow the solvent to evaporate.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique for characterizing the redox properties of phenanthroline derivatives.

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon Electrode, or the fabricated screen-printed sensor)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

-

Electrolyte solution containing the phenanthroline derivative of interest and a supporting electrolyte (e.g., 0.1 M KCl).

Procedure:

-

Prepare the analyte solution by dissolving the phenanthroline derivative and the supporting electrolyte in a suitable solvent (e.g., ultrapure water or an organic solvent).[7]

-

Assemble the three-electrode cell, ensuring the electrodes are immersed in the analyte solution.

-

If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen.[8]

-

Connect the electrodes to the potentiostat.[7]

-

Set the parameters on the potentiostat software, including the initial potential, vertex potentials, and scan rate.[7]

-

Initiate the potential scan and record the resulting voltammogram.[7]

-

Analyze the voltammogram to determine peak potentials and currents, which provide information about the redox processes.

Signaling Pathways and Mechanistic Visualizations

The electrochemical properties of phenanthroline derivatives are intimately linked to their biological activities and catalytic functions. The following diagrams, generated using Graphviz (DOT language), visualize key pathways and workflows.

Experimental Workflow for Sensor Fabrication and Analysis

Caption: Workflow for the fabrication and electrochemical analysis of a phenanthroline-based sensor.

Redox Cycling of Copper-Phenanthroline Complexes and Induction of Apoptosis

Many copper-phenanthroline complexes exhibit pro-oxidant activity in biological systems, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

Caption: Redox cycling of Cu-phenanthroline complexes leading to ROS-mediated apoptosis.[2]

Catalytic Cycle for CO₂ Reduction by a Phenanthroline-Porphyrin Complex

Phenanthroline-containing molecular catalysts have shown promise in the electrochemical reduction of carbon dioxide.

References

- 1. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions | Semantic Scholar [semanticscholar.org]

- 5. A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 6. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]

- 7. static.igem.org [static.igem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Coordination Chemistry of 1,10-Phenanthroline-5,6-diamine with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of 1,10-phenanthroline-5,6-diamine and its derivatives with various transition metals. The unique structural features of this ligand, combining the rigid, electron-deficient 1,10-phenanthroline (B135089) backbone with reactive amine functionalities at the 5 and 6 positions, make it a versatile building block for the synthesis of novel metal complexes with diverse applications, particularly in the realm of drug development. This guide will delve into the synthesis, characterization, and biological evaluation of these complexes, presenting key data in a structured format and providing detailed experimental protocols for their preparation and analysis.

Introduction to this compound as a Ligand

1,10-Phenanthroline (phen) is a classic bidentate N,N'-chelating ligand renowned for its ability to form stable complexes with a wide range of transition metals. The introduction of diamino groups at the 5 and 6 positions significantly expands its coordination potential. These amino groups can act as additional donor sites or can be readily functionalized, most commonly through Schiff base condensation, to create more complex, polydentate ligand systems. This functionalization allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their chemical reactivity, spectroscopic properties, and biological activity.

The primary focus of research on this compound metal complexes has been on derivatives, particularly Schiff bases, which offer enhanced coordination versatility and have shown promising applications as catalysts and anticancer agents.

Synthesis of Ligands and Transition Metal Complexes

The synthesis of transition metal complexes of this compound typically involves a multi-step process, starting with the synthesis of the diamine ligand itself, followed by its functionalization (e.g., Schiff base formation), and subsequent complexation with a metal salt.

Synthesis of this compound

The parent diamine is commonly synthesized from 1,10-phenanthroline through a nitration reaction followed by reduction.

Synthesis of Schiff Base Ligands

Schiff base ligands are readily prepared by the condensation reaction of this compound with an appropriate aldehyde or ketone.

Figure 1: General synthesis of Schiff base ligands.

Synthesis of Transition Metal Complexes

The synthesized ligands are then reacted with various transition metal salts (e.g., chlorides, nitrates) in a suitable solvent to yield the desired coordination complexes.

Figure 2: General synthesis of transition metal complexes.

Structural Characterization

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of these complexes.

| Technique | Purpose | Key Observables |

| FTIR Spectroscopy | To identify functional groups and confirm coordination. | Shift in ν(C=N) of the imine group upon coordination. Appearance of new bands corresponding to metal-ligand vibrations. |

| NMR Spectroscopy (¹H, ¹³C) | To determine the structure of the ligand and its complexes in solution. | Chemical shifts of protons and carbons in the phenanthroline and Schiff base moieties. |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. |

| Mass Spectrometry | To determine the molecular weight of the ligands and complexes. | Molecular ion peaks corresponding to the expected structures. |

| Elemental Analysis | To determine the elemental composition of the synthesized compounds. | Percentage of C, H, N, and metal, confirming the empirical formula. |

| X-ray Crystallography | To determine the solid-state structure and coordination geometry. | Bond lengths, bond angles, and overall molecular geometry. |

Quantitative Data Summary

The following tables summarize key quantitative data for selected transition metal complexes of this compound derivatives.

Table 1: Selected FTIR Spectral Data (cm⁻¹)

| Compound | ν(C=N) imine | ν(C=N) phenanthroline | ν(M-N) | Reference |

| PDB Schiff Base | 1593 | - | - | [1] |

| --INVALID-LINK--₂ | 1550 | - | 721 | [1] |

| --INVALID-LINK--₂ | 1549 | - | 754 | [1] |

| L¹ Schiff Base | 1620 | 1598 | - | [2] |

| L² Schiff Base | 1620 | 1598 | - | [2] |

PDB = Schiff base from 5,6-diamino-1,10-phenanthroline and Benzene-1,4-dicarbaldehyde L¹, L² = Schiff bases from 5-amino- and 5,6-diamino-1,10-phenanthroline with 2-(hexyloxy)benzaldehyde

Table 2: Selected UV-Visible Spectral Data (nm)

| Compound | λmax (π→π*) | λmax (MLCT) | Reference |

| PDB Schiff Base | 246, 276, 390 | - | [1] |

| --INVALID-LINK--₂ | 280 | 450 | [1] |

| --INVALID-LINK--₂ | 275 | 450 | [1] |

Table 3: Cytotoxicity Data (IC₅₀ in µM)

| Compound | HeLa | H1299 | MDA-MB-231 | Reference |

| Fe(III)-complex 1 | >50 | >50 | >50 | [3] |

| Fe(III)-complex 2 | 2.0 ± 0.1 | 2.5 ± 0.1 | 2.2 ± 0.1 | [3] |

| Fe(III)-complex 3 | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 | [3] |

| Fe(III)-complex 4 | 2.5 ± 0.1 | 2.0 ± 0.1 | 2.1 ± 0.1 | [3] |

| Fe(III)-complex 5 | 1.9 ± 0.1 | 1.8 ± 0.1 | 1.7 ± 0.1 | [3] |

| Fe(III)-complex 6 | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.1 | [3] |

| Cisplatin | 3.5 ± 0.2 | 4.0 ± 0.2 | 5.5 ± 0.3 | [3] |

Complexes 1-6 are mixed ligand Fe(III) complexes with phenanthroline derivatives.

Biological Applications in Drug Development

Transition metal complexes of 1,10-phenanthroline and its derivatives have garnered significant interest as potential therapeutic agents, particularly as anticancer drugs.[4][5] The cytotoxic activity of these complexes is influenced by the nature of the metal ion, the phenanthroline ligand, and any co-ligands.

Mechanism of Anticancer Activity

The proposed mechanisms of action for these complexes are often multifactorial and can include:

-

DNA Interaction: The planar phenanthroline moiety can intercalate between the base pairs of DNA, while the metal center can coordinate to the DNA bases, leading to conformational changes and inhibition of DNA replication and transcription.[3]

-

Reactive Oxygen Species (ROS) Generation: Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[3]

-

Enzyme Inhibition: These complexes can inhibit the activity of key cellular enzymes, such as topoisomerases and proteasomes, which are crucial for cell survival and proliferation.

Figure 3: Proposed mechanisms of anticancer activity.

Experimental Protocols

Synthesis of a Schiff Base Ligand (PDB)[1]

Materials:

-

5,6-diamino-1,10-phenanthroline

-

Benzene-1,4-dicarbaldehyde

-

Ethanol

Procedure:

-

Prepare an ethanolic solution of 5,6-diamino-1,10-phenanthroline.

-

Prepare an equimolar ethanolic solution of Benzene-1,4-dicarbaldehyde.

-

Add the aldehyde solution to the diamine solution.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with ethanol and dry under vacuum.

Synthesis of a Nickel(II) Schiff Base Complex Ni(phen)₂(PDB)₂[1]

Materials:

-

PDB Schiff base ligand

-

[Ni(phen)₂Cl₂]

-

Ethanol

-

Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

Procedure:

-

Prepare an ethanolic solution of the PDB Schiff base.

-

Prepare an equimolar ethanolic solution of [Ni(phen)₂Cl₂].

-

Add the nickel precursor solution to the ligand solution.

-

Reflux the mixture for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.

-

Collect the solid product by filtration.

-

Wash the product with water, then ethanol, and dry under vacuum.

Synthesis of a Ruthenium(II) Schiff Base Complex[2]

Materials:

-

Schiff base ligand (L¹)

-

Ru(bpy)₂Cl₂

-

Methanol

Procedure:

-

Dissolve the Schiff base ligand (L¹) in methanol.

-

Add an equimolar amount of Ru(bpy)₂Cl₂.

-

Adjust the pH to 7.0-7.5.

-

Reflux the reaction mixture.

-

Cool the solution and collect the precipitated complex.

Conclusion and Future Perspectives

The coordination chemistry of this compound and its derivatives with transition metals presents a rich and expanding field of research. The ability to readily functionalize the diamine moiety, particularly through Schiff base formation, allows for the creation of a vast library of ligands with tailored properties. The resulting metal complexes have demonstrated significant potential in drug development, exhibiting promising anticancer activities that in some cases surpass that of the clinical standard, cisplatin.[3]

Future research in this area will likely focus on:

-

The synthesis and characterization of complexes with a wider range of transition metals and Schiff base ligands.

-

In-depth investigations into the mechanisms of biological action to enable rational drug design.

-

Exploration of other potential applications, such as in catalysis, sensing, and materials science.

The continued exploration of this versatile ligand system holds great promise for the development of new and improved therapeutic agents and functional materials.

References

- 1. Manganese(II), copper(II) and silver(I) complexes containing 1,10-phenanthroline/1,10-phenanthroline-5,6-dione against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. May iron(III) complexes containing phenanthroline derivatives as ligands be prospective anticancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Luminescence Properties of 1,10-Phenanthroline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) (phen) is a versatile heterocyclic organic compound that, along with its derivatives, serves as a crucial building block in the development of luminescent materials. Its rigid, planar structure and excellent chelating properties make it an ideal ligand for a wide range of metal ions, including transition metals and lanthanides. The resulting metal complexes often exhibit unique and tunable photophysical properties, leading to their application in diverse fields such as bioimaging, sensing, light-emitting diodes (OLEDs), and photodynamic therapy. This technical guide provides a comprehensive overview of the luminescence properties of 1,10-phenanthroline compounds, with a focus on quantitative data, experimental methodologies, and the underlying photophysical mechanisms.

Core Luminescence Properties of 1,10-Phenanthroline Compounds

The luminescence of 1,10-phenanthroline and its derivatives can be broadly categorized into two main classes: fluorescence from the organic ligand itself and phosphorescence from its metal complexes. Pristine 1,10-phenanthroline is a weakly fluorescent molecule; however, its luminescence can be significantly enhanced and tuned through chemical modifications.[1] The most profound and widely exploited luminescence properties arise when 1,10-phenanthroline is coordinated to a metal center.

Transition Metal Complexes

Complexes of 1,10-phenanthroline with transition metals, particularly ruthenium(II) and iridium(III), are renowned for their strong and long-lived phosphorescence at room temperature.[2][3] This emission typically originates from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states.[4][5] In an MLCT transition, an electron is excited from a metal-centered d-orbital to a π* orbital of the phenanthroline ligand.[6] The subsequent radiative decay from the triplet MLCT state results in phosphorescence. The energy of this emission, and thus its color, can be finely tuned by modifying the substituents on the phenanthroline ring or by altering the other ligands in the coordination sphere.[4]

Lanthanide Complexes

Lanthanide ions, such as europium(III) and terbium(III), exhibit characteristic sharp, line-like emission bands arising from f-f electronic transitions.[7] However, these transitions are parity-forbidden, leading to very weak absorption of light.[8][9] To overcome this, 1,10-phenanthroline ligands are employed as "antennas."[8][10] The phenanthroline ligand strongly absorbs UV light and then efficiently transfers the absorbed energy to the central lanthanide ion, which subsequently luminesces. This process, known as the "antenna effect," dramatically enhances the emission intensity of the lanthanide complex.[7][10]

Quantitative Luminescence Data

The following tables summarize key photophysical data for representative 1,10-phenanthroline compounds from the literature. These values are highly dependent on the specific molecular structure and the experimental conditions (e.g., solvent, temperature).

Table 1: Photophysical Data for Selected Ruthenium(II)-Phenanthroline Complexes

| Complex | λex (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |

| [Ru(bpy)2(phen)]2+ | 450 | 610 | 0.040 | 0.6 µs | Aerated Water | [6][11] |

| [Ru(phen)3]2+ | 447 | 610 | - | 0.6 µs | Aerated Water | [6] |

| [Ru(bpy)2(dpqp)]2+ | ~450 | ~620 | - | - | Water | [2] |

| [Ru(5-bpy-2C)3Bz]2+ | - | - | 0.271 | 2800 ns | - | [12] |

| [Ru(4-phen-2C-Ph)3Et]2+ | - | - | 0.202 | 3860 ns | - | [12] |

Table 2: Photophysical Data for Selected Iridium(III)-Phenanthroline Complexes

| Complex | λex (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |

| [Ir(ppy)2(dmphen)]+ | 380 | 547 | - | - | CH3CN | [4] |

| [Ir(ppy)2(dmbphen)]+ | 380 | 547 | - | - | CH3CN | [4] |

| [Ir(piq)2(dppz-F8)]+ | 405 | 590 | - | 2-3 µs | Toluene | [13] |

| [Ir(C^N)2(R-phenylimidazo[4,5-f]1,10-phenanthroline)]+ (C4-6 series) | - | ~580 | >0.60 | - | Dichloromethane | [3] |

| [LIr] | 340 | 586 | 0.025 | - | 10% ACN | [14] |

Table 3: Photophysical Data for Selected Lanthanide(III)-Phenanthroline Complexes

| Complex | λex (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference |

| Eu(PEP)2(NO3)3 | 300-400 | 612 | - | 1.3 ms (B15284909) | Solid State | [15] |

| [Eu(DBM)3(NH2Phen)] | ~350 | 615 | - | - | DMSO | [16] |

| [Tb(DBM)3(NH2Phen)] | ~350 | 545 | - | - | DMSO | [16] |

| Cs3[Eu(dpa)3] | - | - | 0.29 (overall) | 4.1 ms (rad) | Solution | [17] |

| Na3[Yb(dpa)3] | - | - | 0.00015 (overall) | 1.31 ms (rad) | Aqueous Solution | [17] |

Experimental Protocols

Accurate and reproducible measurement of luminescence properties is critical for the evaluation and comparison of 1,10-phenanthroline compounds. Below are detailed methodologies for key experiments.

Measurement of Photoluminescence Quantum Yield (Φ) using an Integrating Sphere

The absolute method using an integrating sphere is the most direct and accurate technique for determining the photoluminescence quantum yield.[18][19]

Principle: The integrating sphere collects all photons emitted and scattered by the sample. By comparing the number of photons emitted by the sample to the number of photons it absorbs, the quantum yield can be calculated directly.[18]

Instrumentation:

-

A light source (e.g., Xenon arc lamp or laser)

-

An excitation monochromator

-

An integrating sphere coated with a highly reflective material (e.g., BaSO4 or Spectralon®)

-

A sample holder for liquid or solid samples

-

An emission monochromator

-

A photodetector (e.g., photomultiplier tube or CCD)

Procedure:

-